6-(Dimethylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(dimethylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol is a member of tetralins.
Scientific Research Applications
Synthesis and Structural Analysis
Synthetic Methods : The compound has been synthesized through different methods, providing insights into its structural complexity and synthetic pathways. For instance, Göksu, Kazaz, Sütbeyaz, and SeÇen (2003) demonstrated a concise synthesis of 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol ('6,7-ADTN') from naphthalene-2,3-diol, highlighting the methodological advancements in synthesizing such compounds (Göksu, Kazaz, Sütbeyaz, & SeÇen, 2003).
Molecular Structure and Properties : Research has focused on understanding the molecular structure and properties of related compounds. For example, Everett, Nguyen, and Abelt (2010) reported on the synthesis and photophysical properties of compounds related to "6-(Dimethylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol", which aids in understanding its chemical behavior and potential applications (Everett, Nguyen, & Abelt, 2010).
Catalytic and Chemical Reactions
Catalytic Activity : Some studies have investigated the use of related compounds in catalysis. Güleç, Sher, and Karaduman (2018) explored the catalytic performance of Cu- and Zr-modified beta zeolite catalysts in the methylation of 2-methylnaphthalene, showcasing how modifications can enhance catalytic efficiency (Güleç, Sher, & Karaduman, 2018).
Chemical Reactions and Applications : The compound has been involved in various chemical reactions, contributing to the development of new synthetic methods and materials. For example, the study by Boger and Mullican (2003) on the preparation and inverse-electron-demand Diels–Alder reaction of electron-deficient dienes provides insights into novel synthetic routes (Boger & Mullican, 2003).
Potential Applications in Organic Synthesis
Utility in Organic Synthesis : The compound and its derivatives have shown potential in organic synthesis. Sorokin, Ozeryanskii, and Pozharskii (2002) proposed new methods for synthesizing 1,4,5,8-tetrakis(dimethylamino)naphthalene, highlighting the utility of such compounds in organic synthesis (Sorokin, Ozeryanskii, & Pozharskii, 2002).
Photophysical Applications : The compound's derivatives have been studied for their photophysical properties, as shown by Moreno Cerezo et al. (2001) in their examination of the probes Acrylodan, ANS, and Prodan in various solvents, which could have implications for its use in photophysical applications (Moreno Cerezo et al., 2001).
properties
CAS RN |
39478-90-5 |
---|---|
Product Name |
6-(Dimethylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol |
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
6-(dimethylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol |
InChI |
InChI=1S/C12H17NO2/c1-13(2)9-4-5-10-8(7-9)3-6-11(14)12(10)15/h3,6,9,14-15H,4-5,7H2,1-2H3 |
InChI Key |
LSHRDKPBUUXBAF-UHFFFAOYSA-N |
SMILES |
CN(C)C1CCC2=C(C1)C=CC(=C2O)O |
Canonical SMILES |
CN(C)C1CCC2=C(C1)C=CC(=C2O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
35059-15-5 (hydrobromide) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
5,6-dihydroxy-2-dimethylaminotetralin M 7 M 7, hydrobromide M 7, hydrobromide, (+-)-isomer M 7, hydrochloride M-7 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.